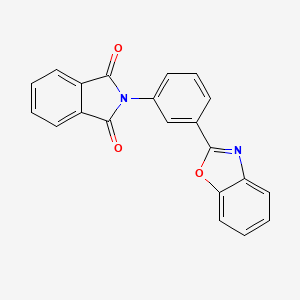![molecular formula C16H15N3O B5577868 3,3-二甲基-3,4-二氢苯并咪唑并[2,1-b]喹唑啉-1(2H)-酮](/img/structure/B5577868.png)
3,3-二甲基-3,4-二氢苯并咪唑并[2,1-b]喹唑啉-1(2H)-酮
描述
3,3-dimethyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is an organic compound belonging to the class of benzimidazoquinazolines It exhibits complex heterocyclic ring structures, making it a fascinating subject for chemists and researchers
科学研究应用
3,3-dimethyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one has diverse applications in scientific research:
Chemistry: : It serves as a precursor for synthesizing novel heterocyclic compounds, contributing to the development of new materials and chemicals.
Biology: : Its derivatives are investigated for their biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Industry: : Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one generally involves multi-step organic reactions. Typical synthetic routes include:
Condensation Reaction: : A condensation reaction between an aromatic amine and a suitable aldehyde under acidic or basic conditions.
Cyclization Process: : The intermediate formed undergoes cyclization, often facilitated by heating or using a catalyst, to form the heterocyclic core.
Industrial Production Methods
Industrial production methods typically scale up these synthetic processes, emphasizing efficiency, cost-effectiveness, and environmental sustainability. Continuous flow reactions and microwave-assisted synthesis are gaining popularity due to their enhanced reaction rates and energy efficiency.
化学反应分析
Types of Reactions It Undergoes
Oxidation: : 3,3-dimethyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one can undergo oxidation reactions to form quinazoline derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reduction reactions can convert the quinazoline moiety to its corresponding dihydroquinazoline form. Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: : Nucleophilic substitution reactions can introduce various functional groups into the benzimidazoquinazoline core. Reagents like alkyl halides and acyl chlorides are typically employed.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Lewis acids, such as aluminum chloride or boron trifluoride.
Major Products Formed
作用机制
The compound's mechanism of action often involves interactions with specific molecular targets, such as enzymes or receptors, leading to altered biochemical pathways. For instance, its anticancer properties may be attributed to the inhibition of DNA topoisomerases, enzymes crucial for DNA replication and repair.
相似化合物的比较
3,3-dimethyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one shares structural similarities with other benzimidazoquinazoline derivatives. its unique substitution pattern and ring structure confer distinct reactivity and biological activity profiles.
Similar Compounds
2-methylbenzimidazo[2,1-b]quinazoline
4-chlorobenzimidazo[2,1-b]quinazoline
3,4-dihydro-2H-benzo[e][1,3]oxazine-2-one
Each of these compounds offers unique properties and applications, highlighting the importance of structural diversity in chemical research and development.
There's so much more we could explore with this compound! Need anything else?
属性
IUPAC Name |
3,3-dimethyl-2,4-dihydrobenzimidazolo[2,1-b]quinazolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-16(2)7-12-10(14(20)8-16)9-19-13-6-4-3-5-11(13)17-15(19)18-12/h3-6,9H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHVSIAYIQRKIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC3=NC4=CC=CC=C4N3C=C2C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 6-(4-nitro-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5577795.png)

![5-{[(5-PHENYLFURAN-2-YL)METHYL]AMINO}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE](/img/structure/B5577808.png)
![2-isopropyl-4-methyl-N-[2-(5-methyl-2-thienyl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B5577811.png)
![2-methyl-4-phenyl-3-[1-phenyl-4-(trifluoromethyl)-1H-imidazol-2-yl]pyridine](/img/structure/B5577815.png)

![3-amino-N-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5577837.png)

![(3R*,4R*)-1-[3-(3-methoxyphenyl)propanoyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5577850.png)
![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-3-(3-pyridinyl)propanamide dihydrochloride](/img/structure/B5577857.png)
![2-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}-5,6-dimethylpyridazin-3(2H)-one](/img/structure/B5577874.png)
![3-methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-1-yl acetate](/img/structure/B5577880.png)
![4-hydroxy-12-(trifluoromethyl)-8,9,10,11-tetrahydro-1H-cyclohepta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(7H)-one](/img/structure/B5577881.png)

